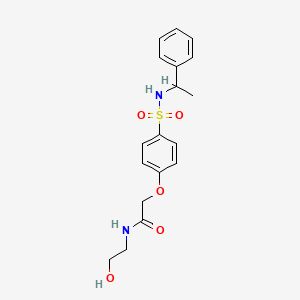
N-(2-hydroxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is commonly referred to as PAA or PHPSA and has been studied extensively for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The exact mechanism of action of PAA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. PAA has also been shown to have an effect on the central nervous system, possibly through the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
PAA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to lower body temperature in fever. It has also been shown to have an effect on the immune system, possibly through the modulation of cytokine production. Additionally, PAA has been shown to have an effect on the central nervous system, possibly through the modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
One advantage of using PAA in lab experiments is its well-known chemical structure and synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, PAA has been extensively studied, and its effects on various biological processes are well-documented. However, one limitation of using PAA in lab experiments is its potential toxicity. PAA has been shown to have toxic effects on certain cell types, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for research on PAA. One area of interest is its potential use as an anticancer agent. PAA has been shown to have an effect on cancer cell proliferation, and further studies could explore its potential as a cancer treatment. Additionally, further studies could explore the potential of PAA as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research could be done to understand the exact mechanism of action of PAA, which could lead to the development of new drugs with similar effects.
Synthesis Methods
The synthesis of PAA involves the reaction of 4-aminophenol with 1-phenylethylamine, followed by the reaction of the resulting product with chloroacetic acid and sodium hydroxide. The final product is obtained after purification and recrystallization.
Scientific Research Applications
PAA has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an anticancer agent and as a treatment for various neurological disorders.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-14(15-5-3-2-4-6-15)20-26(23,24)17-9-7-16(8-10-17)25-13-18(22)19-11-12-21/h2-10,14,20-21H,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDTYMWAVAKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

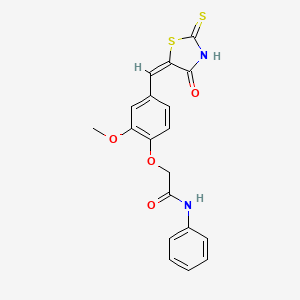

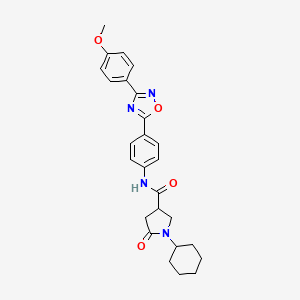
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
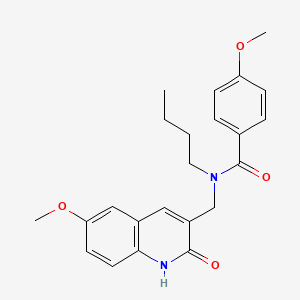
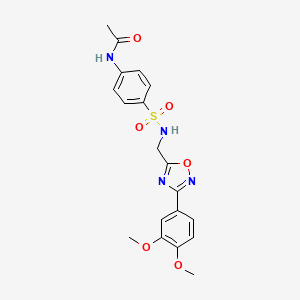
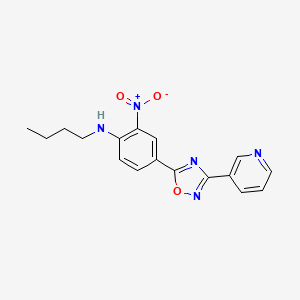
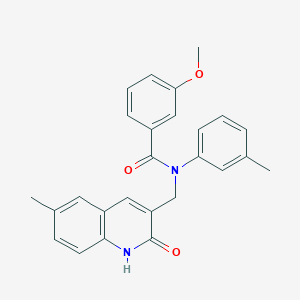


![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

